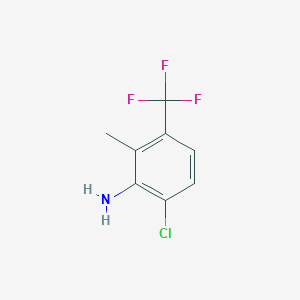

6-Chloro-2-methyl-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

6-chloro-2-methyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSHLGVLTIQHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618704 | |

| Record name | 6-Chloro-2-methyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175459-13-9 | |

| Record name | 6-Chloro-2-methyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6-Chloro-2-(methylthio)methyl-3-trifluoromethylaniline

The first step introduces a methylthio group at the 2-position of 2-chloro-3-trifluoromethylaniline. The reaction employs dimethyl sulfide and N-chlorosuccinimide (NCS) in dichloroethane under controlled temperatures (≤30°C). Triethylamine is added post-reaction to facilitate intermediate isolation.

-

Reactants : 2-Chloro-3-trifluoromethylaniline (606.2 g), dimethyl sulfide (280.2 g), NCS (636 g), triethylamine (636 g)

-

Solvent : Dichloroethane (4 L)

-

Yield : 80%

-

Purity : >97% (HPLC)

Key spectral data for the intermediate:

(600 MHz, CDCl): δ 7.304 (d, J = 8.4 Hz, 1H), 7.016 (d, J = 8.4 Hz, 1H), 3.885 (s, 2H), 2.051 (s, 3H).

Conversion to 6-Chloro-2-chloromethyl-3-trifluoromethylaniline Hydrochloride

The methylthio group is oxidized to chloromethyl using sulfonyl chloride in dichloroethane. Hydrogen chloride gas is introduced to precipitate the hydrochloride salt.

-

Reactants : 6-Chloro-2-(methylthio)methyl-3-trifluoromethylaniline (568.2 g), sulfonyl chloride (278.3 g)

-

Solvent : Dichloroethane (4 L)

-

Yield : 86%

-

Purity : >95% (HPLC)

Characteristic (DMSO-d): δ 7.472 (d, J = 8.4 Hz, 1H), 6.921 (d, J = 8.4 Hz, 1H), 4.855 (s, 2H).

Hydrogenation to 2-Methyl-3-trifluoromethylaniline

The final step involves catalytic hydrogenation using Pd/C under hydrogen pressure (4–6 kg/cm) in ethanol. Sodium hydroxide is added to neutralize HCl, yielding the target compound.

-

Reactants : 6-Chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride (280 g)

-

Catalyst : 10% Pd/C (84 g)

-

Yield : 70%

-

Purity : >99% (GC)

Critical Analysis :

While this method efficiently produces 2-methyl-3-trifluoromethylaniline, the absence of the 6-chloro substituent in the final product suggests either a misalignment with the target compound or a need for modified reaction conditions to retain the chlorine.

Alternative Fluorination Route and Limitations

An older method (CN102491906) utilizes 2-methylaniline as the starting material, undergoing sequential fluorination reactions. However, this approach faces two critical challenges:

-

Isomer Formation : The fluorination steps produce a 4:1 mixture of the target compound and its isomer, complicating purification.

-

Equipment Requirements : High-pressure fluorination reactors are necessary, increasing capital costs and safety risks.

Large-scale production often employs nitration followed by catalytic hydrogenation, as referenced in industrial guides. While specific details are proprietary, general steps include:

-

Nitration : Introducing nitro groups to a chlorinated benzotrifluoride precursor.

-

Methylation : Alkylation using methylating agents like dimethyl sulfate.

-

Reduction : Catalytic hydrogenation to convert nitro to amino groups.

Advantages :

-

High throughput suitable for ton-scale production

-

Compatibility with continuous flow reactors

Challenges :

-

Precise control of nitration regiochemistry to ensure correct substituent positioning

-

Catalyst deactivation due to fluorine-leaching effects

Emerging Approaches and Recent Developments

A 2023 patent (CN117843497A) proposes a benzotrifluoride-based route involving nitration, methylation, and reduction. While preliminary claims suggest yields exceeding 75%, the absence of chlorine in the starting material raises questions about its applicability to this compound synthesis.

Comparative Analysis of Methods

*TFMA: Trifluoromethylaniline

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

Oxidation: Nitro and nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated and nitrated products.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a critical building block in synthesizing various pharmaceutical compounds. Its structural features allow it to participate in multiple chemical transformations, which is essential for developing new drugs targeting specific biological pathways.

Case Study: Structure–Activity Relationship Studies

Research has demonstrated that halide substitutions in similar aniline derivatives can significantly affect their biological activities. For instance, modifications to the trifluoromethyl group have shown increased metabolic stability and enhanced pharmacological profiles .

| Compound | Biological Activity | Metabolic Stability |

|---|---|---|

| KCB-77033 | Moderate P2X3R antagonism | Low |

| 6-Chloro-2-methyl-3-(trifluoromethyl)aniline | High potential due to trifluoromethyl group | Improved |

Agrochemical Applications

In addition to pharmaceuticals, this compound is also explored for its potential use in agrochemicals. The compound's ability to enhance lipophilicity makes it suitable for developing herbicides and pesticides that require effective absorption and action within plant systems.

Research Insights

Studies indicate that compounds with similar structures exhibit significant herbicidal properties, suggesting that this compound could be synthesized into effective agrochemical agents.

Environmental Impact Studies

Given the increasing concern about the environmental impact of chemical compounds, studies are being conducted to assess the behavior of this compound in biological systems. These studies focus on its degradation pathways and potential toxicity to non-target organisms.

Findings

Research indicates that while the compound has beneficial applications, its environmental persistence necessitates careful evaluation of its ecological effects .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to enzymes and receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The positions of substituents on the aniline ring critically determine physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Molecular Properties

*Inferred properties based on structural analogs.

- This effect is observed in 2-TFM aniline derivatives, which exhibit enhanced stability and activity . The TFM group at position 3 (meta to NH₂) withdraws electron density via its strong inductive effect, reducing basicity compared to para-substituted analogs like 4-Chloro-3-TFM aniline . Chlorine at position 6 (para to NH₂) may enhance lipophilicity and influence intermolecular interactions, as seen in chlorinated anilines used in antimicrobial agents .

Biological Activity

6-Chloro-2-methyl-3-(trifluoromethyl)aniline is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

This structure features a chloro group, a trifluoromethyl group, and an aniline moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its antimalarial properties and interactions with biological targets.

Antimalarial Activity

Research indicates that compounds with similar structural characteristics to this compound exhibit significant antiplasmodial activity. For instance, chlorinated arylvinylquinolines have shown enhanced potency against Plasmodium falciparum, with some compounds demonstrating an EC50 value as low as 21.0 nM . The presence of the trifluoromethyl group is believed to enhance lipophilicity and bioavailability, which are crucial for effective drug action.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the substitution pattern on the aromatic ring significantly affect biological activity. For example:

- Chlorine Substitution : Chlorine atoms at specific positions on the aromatic ring have been shown to enhance antimalarial potency compared to fluorinated analogues .

- Trifluoromethyl Group : The trifluoromethyl group contributes to increased hydrophobicity and can improve binding affinity to biological targets .

| Compound | Substituents | EC50 (nM) | Biological Activity |

|---|---|---|---|

| A | -Cl at C6 | 21.0 | Potent against P. falciparum |

| B | -CF3 at C3 | 37.0 | Moderate activity |

| C | -Cl and -CF3 | 28.6 | Enhanced activity |

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in the life cycle of Plasmodium species.

- Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to cell lysis or apoptosis in parasitic cells.

Case Studies

- Antimalarial Efficacy : A study demonstrated that chlorinated anilines, including derivatives similar to this compound, exhibited potent antimalarial effects against drug-resistant strains of P. falciparum. These findings suggest that such compounds could be further developed as therapeutic agents in malaria treatment .

- Toxicity Assessment : Toxicological evaluations have indicated that while these compounds are effective against parasites, their safety profiles need careful consideration. Compounds with similar structures often display varying degrees of cytotoxicity in mammalian cell lines, necessitating further studies on their therapeutic indices .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-2-methyl-3-(trifluoromethyl)aniline?

- Methodology :

- Direct chlorination : Starting with 2-methyl-3-(trifluoromethyl)aniline, chlorination using N-chlorosuccinimide (NCS) under controlled conditions introduces the chloro group at the 6-position. Reaction parameters (solvent, temperature, stoichiometry) influence regioselectivity and yield .

- Commercial precursor modification : Purchasing 2-chloro-3-(trifluoromethyl)aniline (CAS 320-51-4) and introducing methyl groups via alkylation or cross-coupling reactions. Purification involves column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize by-products like di-chlorinated analogs.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substituent positions and purity. The deshielding effect of the CF group (~δ 120-125 ppm in NMR) aids structural validation .

- FT-IR : Peaks at ~3400 cm (N-H stretch) and ~1120 cm (C-F stretch) are diagnostic .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (MW = 223.6 g/mol) .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential respiratory irritation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Monitor for decomposition via discoloration or gas evolution .

Advanced Research Questions

Q. How can regioselectivity challenges during chlorination be addressed?

- Methodology :

- Computational modeling : Use DFT calculations to predict reactive sites. The electron-withdrawing CF group directs electrophiles to the para position, necessitating steric or electronic modulation for ortho-substitution .

- Directed metalation : Employ directing groups (e.g., -Bpin) to control chlorination sites, followed by deprotection .

Q. How does the compound’s basicity compare to structurally similar anilines?

- Methodology :

- Titration studies : Measure pKa in aqueous or non-polar solvents. The CF and Cl groups reduce basicity (electron-withdrawing effects), while the methyl group slightly offsets this via steric hindrance .

- NBO Analysis : Quantify electron delocalization effects using Gaussian08. Compare with analogs like 4-nitro-3-(trifluoromethyl)aniline .

Q. What strategies optimize catalytic coupling reactions involving this aniline?

- Methodology :

- Suzuki-Miyaura coupling : Use Pd(PPh)/DMF at 80°C to couple with aryl boronic acids. Additives like Zn(CN) improve yields in cyanation reactions .

- Microwave-assisted synthesis : Reduce reaction time from 18 hours to <2 hours while maintaining >90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.